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Abstract
Flusulfinam is a novel, post-emergence herbicide with a unique amide structure, developed for

the selective control of a broad spectrum of annual grasses and broadleaf weeds in rice. Its

primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD)

enzyme, a key component in the carotenoid biosynthesis pathway. This inhibition leads to the

characteristic bleaching of susceptible weeds, followed by necrosis and death. Flusulfinam
exhibits excellent crop safety in both japonica and indica rice varieties. Notably, it possesses a

chiral center, with the R-(+)-enantiomer demonstrating significantly higher herbicidal activity

than the S-(-)-enantiomer. This technical guide provides a comprehensive overview of

Flusulfinam, including its chemical properties, mode of action, synthesis, efficacy, and

experimental protocols for its evaluation.

Chemical and Physical Properties
Flusulfinam is a chiral herbicide, with the technical grade material typically being a mixture of

its R-(+) and S-(-) enantiomers.[1][2] The R-(+)-enantiomer is the more biologically active

isomer.
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Property Value Reference

IUPAC Name

2-fluoro-N-(5-methyl-1,3,4-

oxadiazol-2-yl)-3-(propane-1-

sulfinyl)-4-

(trifluoromethyl)benzamide

[2]

CAS Registry No. 2428458-82-4 [2]

Chemical Formula C14H13F4N3O3S [2]

Molecular Weight 395.33 g/mol [2]

Chirality

Contains a chiral sulfur atom,

existing as R-(+) and S-(-)

enantiomers.

Recommended Application

Rate
60-120 g a.i./ha [3]

Mode of Action: Inhibition of HPPD
Flusulfinam's herbicidal activity stems from its potent inhibition of the 4-

hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4] HPPD is a critical enzyme in the

tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to

homogentisate.[5] Homogentisate is a precursor for the biosynthesis of plastoquinone and

tocopherols (Vitamin E), which are essential for carotenoid biosynthesis and protection against

oxidative damage.[5]

By inhibiting HPPD, Flusulfinam disrupts the production of these vital compounds, leading to a

cascade of effects in susceptible plants:

Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene

desaturase, which is involved in the carotenoid biosynthesis pathway. Its depletion leads to

the accumulation of phytoene.

Carotenoid Inhibition: The disruption of the carotenoid biosynthesis pathway results in the

loss of pigments that protect chlorophyll from photo-oxidation.
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Bleaching and Necrosis: The unprotected chlorophyll is rapidly degraded by sunlight, leading

to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and

eventual death of the weed.[4]

Molecular docking studies have revealed that Flusulfinam binds to the active site of the HPPD

enzyme.[4] The nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group

engage in bidentate coordination with the Fe2+ ion in the enzyme's active site, forming a stable

complex.[4]
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Flusulfinam's inhibition of the HPPD enzyme disrupts the carotenoid biosynthesis pathway.

Efficacy and Crop Safety
Flusulfinam provides effective post-emergence control of a wide range of problematic weeds

in rice fields, including barnyardgrass (Echinochloa crus-galli), Chinese sprangletop

(Leptochloa chinensis), and crabgrass (Digitaria sanguinalis).[3][6] It demonstrates excellent

selectivity and is safe for both japonica and indica rice varieties.[3][6]
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Weed Species Control Efficacy (%) Reference

Echinochloa crus-galli

(Barnyardgrass)
90-99% [3]

Leptochloa chinensis (Chinese

sprangletop)
90-99% [3]

Digitaria sanguinalis

(Crabgrass)
90-99% [3]

Broadleaf Weeds (seedling

stage)
90-99% [3]

Sedges 90-99% [3]

Rice Variety Safety Reference

japonica High [3][6]

indica High [3][6]

Experimental Protocols
Chemical Synthesis of Flusulfinam (Illustrative Protocol)
The synthesis of Flusulfinam involves two key steps: the formation of the 1,3,4-oxadiazole ring

and the construction of the amide bond. The following is a representative protocol based on the

synthesis of similar N-(5-methyl-1,3,4-oxadiazol-2-yl) amide herbicides.

Starting Materials:
- 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid

- 2-amino-5-methyl-1,3,4-oxadiazole

Amide Bond Formation
(e.g., using a coupling agent like DCC or EDC)

Reaction in an inert solvent
(e.g., Dichloromethane or THF)

at room temperature.

Purification
(e.g., Column Chromatography) Flusulfinam

Click to download full resolution via product page

A plausible synthetic workflow for Flusulfinam.

Materials:
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2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid

2-amino-5-methyl-1,3,4-oxadiazole

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Silica gel for column chromatography

Ethyl acetate and hexane for elution

Procedure:

Dissolve 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (1 equivalent) in

anhydrous DCM.

Add 2-amino-5-methyl-1,3,4-oxadiazole (1 equivalent) to the solution.

Cool the mixture to 0°C in an ice bath.

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane as the eluent to obtain pure Flusulfinam.

In Vitro HPPD Inhibition Assay
This protocol is based on a high-throughput fluorescent screening assay.[3]

Materials:
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Recombinant HPPD enzyme

Flusulfinam

4-hydroxyphenylpyruvate (HPP) substrate

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and

100 U/mL Catalase in Assay Buffer

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare a serial dilution of Flusulfinam in 100% DMSO.

In the 96-well plate, add 2 µL of the Flusulfinam dilutions to the test wells. Add 2 µL of

DMSO to the control wells.

Add 50 µL of Assay Buffer to all wells.

Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all

wells.

Mix gently and incubate at room temperature for 15 minutes.

Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.

Immediately place the plate in a fluorescence plate reader and measure the fluorescence

intensity (Excitation/Emission ~320/400 nm) every minute for 30-60 minutes.

Calculate the rate of the enzymatic reaction from the linear initial velocity of the fluorescence

increase.
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Determine the percentage of inhibition for each Flusulfinam concentration and calculate the

IC50 value.

Weed Control Efficacy and Crop Safety Field Trial
This protocol is based on the general principles outlined in the EPPO standards for conducting

efficacy evaluation trials.[2]

Experimental Design:

Trial Location: Select a site with a uniform and representative weed population and soil type.

Plot Size: Minimum of 10 m² per plot.

Replicates: At least 4 replicates for each treatment.

Treatments:

Untreated control

Flusulfinam at the recommended rate (e.g., 90 g a.i./ha)

Flusulfinam at twice the recommended rate (for crop safety assessment)

A commercial standard herbicide for comparison.

Application: Apply treatments at the 2-4 leaf stage of the weeds using a calibrated backpack

sprayer.

Assessments:

Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, and 28 days

after treatment (DAT) compared to the untreated control.

Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14,

and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

Yield: At crop maturity, harvest the rice from a central area of each plot and determine the

grain yield.
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Enantiomer Separation and Analysis
This protocol utilizes chiral High-Performance Liquid Chromatography (HPLC).

Materials:

HPLC system with a UV detector

Chiral stationary phase column (e.g., Chiralcel OX-RH)

Mobile phase: Acetonitrile and water mixture

Flusulfinam standard

Procedure:

Prepare a standard solution of racemic Flusulfinam in the mobile phase.

Set the HPLC column temperature and mobile phase flow rate.

Inject the standard solution into the HPLC system.

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

The two enantiomers, R-(+)- and S-(-)-Flusulfinam, will be separated and eluted at different

retention times.

Soil Degradation Study
This protocol is based on OECD Guideline 307 for Aerobic and Anaerobic Transformation in

Soil.

Procedure:

Collect soil from representative agricultural fields.

Treat the soil samples with a known concentration of Flusulfinam.
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Incubate the soil samples under controlled aerobic or anaerobic conditions at a constant

temperature.

At specified time intervals, collect soil subsamples.

Extract Flusulfinam and its potential metabolites from the soil using an appropriate solvent.

Analyze the extracts by HPLC or LC-MS/MS to determine the concentration of the parent

compound and its degradation products.

Calculate the dissipation half-life (DT50) of Flusulfinam in the soil.

Resistance Management
To delay the development of herbicide resistance, it is crucial to incorporate Flusulfinam into

an integrated weed management program. Key strategies include:

Rotation of Herbicides: Avoid the repeated use of herbicides with the same mode of action.

Rotate Flusulfinam with herbicides from different chemical classes.

Tank Mixtures: Use Flusulfinam in tank mixtures with other effective herbicides that have

different modes of action.

Cultural Practices: Employ cultural practices such as crop rotation, tillage, and water

management to reduce weed pressure.

Conclusion
Flusulfinam represents a significant advancement in weed management for rice cultivation. Its

novel amide structure, potent HPPD-inhibiting activity, and excellent crop safety make it a

valuable tool for farmers. The enantioselective nature of its bioactivity, with the R-(+)-

enantiomer being more potent, opens avenues for the development of more refined and

environmentally friendly herbicide formulations. Understanding the detailed technical aspects of

its chemistry, mode of action, and performance, as outlined in this guide, is crucial for its

effective and sustainable use in agriculture and for guiding future research in herbicide

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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